molecular formula C18H17FN2O3 B6021987 N-1,3-benzodioxol-5-yl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

N-1,3-benzodioxol-5-yl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B6021987
M. Wt: 328.3 g/mol
InChI Key: SKFKFKOEUCNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as "4F-PV8," is a synthetic psychoactive substance that belongs to the class of cathinones. It is a designer drug and has gained popularity in the past few years due to its potent stimulant effects. The chemical structure of 4F-PV8 is similar to other cathinones, such as 4-MMC (mephedrone) and 3-MMC (methcathinone).

Mechanism of Action

The exact mechanism of action of 4F-PV8 is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other cathinones. This leads to an increase in dopamine levels in the brain, resulting in the stimulant effects of the drug.
Biochemical and Physiological Effects:
The use of 4F-PV8 can lead to a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Other effects may include euphoria, increased sociability, and decreased appetite. However, the long-term effects of 4F-PV8 on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

The use of 4F-PV8 in lab experiments has several advantages and limitations. One advantage is its high potency, which allows for the use of smaller quantities in experiments. However, the limited availability of the drug and the complex synthesis process may limit its use in research.

Future Directions

There are several future directions for research on 4F-PV8. One area of interest is the long-term effects of the drug on the brain and body. Another area of interest is the potential therapeutic uses of 4F-PV8, such as in the treatment of depression or anxiety. Additionally, further research is needed to better understand the mechanism of action of 4F-PV8 and its effects on the central nervous system.

Synthesis Methods

The synthesis of 4F-PV8 involves the reaction of 4-fluoroamphetamine with 1,3-benzodioxole-5-carboxylic acid to form an intermediate product. This intermediate product is then reacted with pyrrolidine-1-carboxamide to form 4F-PV8. The synthesis of 4F-PV8 is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

The use of 4F-PV8 in scientific research is limited. However, some studies have been conducted to investigate its effects on the central nervous system. One study found that 4F-PV8 had a high affinity for the dopamine transporter and exhibited stimulant effects similar to other cathinones. Another study found that 4F-PV8 had a higher potency than N-1,3-benzodioxol-5-yl-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in inducing hyperthermia and locomotor activity in rats.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-13-5-3-12(4-6-13)15-2-1-9-21(15)18(22)20-14-7-8-16-17(10-14)24-11-23-16/h3-8,10,15H,1-2,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFKFKOEUCNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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